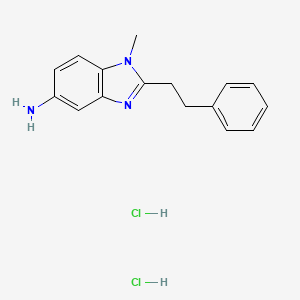
1-Methyl-2-phenethyl-1H-benzoimidazol-5-ylamine; dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-phenethyl-1H-benzoimidazol-5-ylamine; dihydrochloride is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, antiviral, and antiparasitic activities . The structure of this compound consists of a benzimidazole core with a methyl group at the 1-position, a phenylethyl group at the 2-position, and an amine group at the 5-position, with two hydrochloride groups.
Preparation Methods
The synthesis of 1-Methyl-2-phenethyl-1H-benzoimidazol-5-ylamine; dihydrochloride typically involves the following steps :
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalent, such as trimethyl orthoformate, in an acidic medium.
Substitution Reactions:
Amination: The amine group at the 5-position is introduced through amination reactions, often using ammonia or amines under suitable conditions.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Methyl-2-phenethyl-1H-benzoimidazol-5-ylamine; dihydrochloride undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include acidic or basic media, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-2-phenethyl-1H-benzoimidazol-5-ylamine; dihydrochloride has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-phenethyl-1H-benzoimidazol-5-ylamine; dihydrochloride involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Methyl-2-phenethyl-1H-benzoimidazol-5-ylamine; dihydrochloride can be compared with other benzimidazole derivatives :
2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride: Similar in structure but with a propyl group instead of a phenylethyl group.
1-Methyl-1H-benzimidazol-2-amine: Lacks the phenylethyl group and amine group at the 5-position.
5,6-Dimethylbenzimidazole: Contains additional methyl groups at the 5 and 6 positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
1-methyl-2-(2-phenylethyl)benzimidazol-5-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.2ClH/c1-19-15-9-8-13(17)11-14(15)18-16(19)10-7-12-5-3-2-4-6-12;;/h2-6,8-9,11H,7,10,17H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYNNCVQEHSBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CCC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2853611.png)
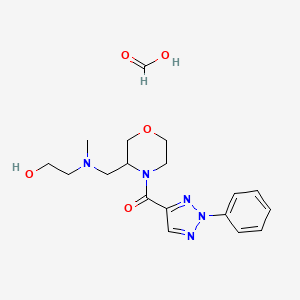
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2853615.png)
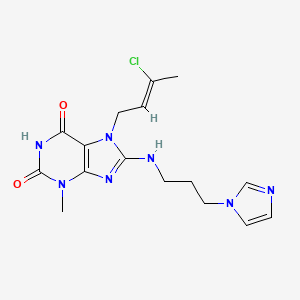
![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-methyloxime](/img/structure/B2853619.png)
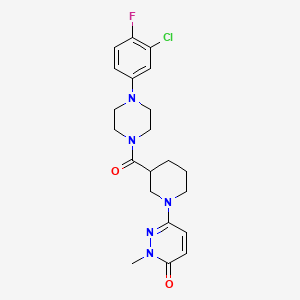
![N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2853624.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2853625.png)

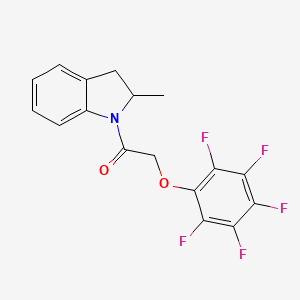
![2-[5-(1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]ethan-1-ol](/img/structure/B2853629.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B2853630.png)
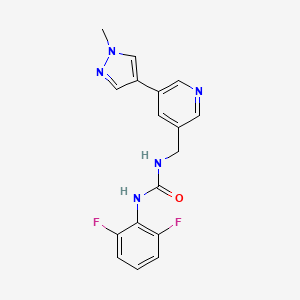
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2853633.png)
